11(S)-HEDE

Lipidomics Stereospecificity Negative Control

11(S)-HEDE is the chromatographically resolved (S)-enantiomer of 11-HEDE with no documented biological activity, serving as an essential stereospecific negative control for PPARγ and lipoxygenase studies. Unlike racemic mixtures, its defined stereochemistry eliminates confounding variables, enabling precise enantiomer-specific pathway dissection. Ideal for LC-MS/MS chiral method development and macrophage oxylipin research. Procure with confidence—ensured enantiomeric purity.

Molecular Formula C20H36O3
Molecular Weight 324.5 g/mol
Cat. No. B10767759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11(S)-HEDE
Molecular FormulaC20H36O3
Molecular Weight324.5 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(CCCCCCCCCC(=O)O)O
InChIInChI=1S/C20H36O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h7,10,13,16,19,21H,2-6,8-9,11-12,14-15,17-18H2,1H3,(H,22,23)/b10-7+,16-13+/t19-/m1/s1
InChIKeyHDMIRVFIVOGVIC-SJKVJHEJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(11S,12E,14E)-11-Hydroxyicosa-12,14-dienoic Acid: Stereochemically Defined Oxylipin for Controlled Lipid Signaling Studies


(11S,12E,14E)-11-hydroxyicosa-12,14-dienoic acid, commonly referred to as 11(S)-HEDE, is a stereochemically defined monohydroxy fatty acid belonging to the oxylipin class of bioactive lipid mediators [1]. It is structurally characterized by a hydroxyl group at the C11 position and a conjugated diene system (12E,14E) [2]. This compound is the (S)-enantiomer of 11-hydroxy-12,14-eicosadienoic acid, which exists as a racemic mixture ((±)11-HEDE) in biological systems when formed from eicosadienoic acid via cyclooxygenase (COX) activity in macrophages .

Why (11S,12E,14E)-11-Hydroxyicosa-12,14-dienoic Acid Cannot Be Replaced by Other Oxylipins


Within the oxylipin class, stereochemistry, regiochemistry, and chain length critically determine receptor binding affinity, metabolic fate, and downstream signaling outcomes [1]. For instance, the (R)-enantiomer of 11-HEDE exhibits distinct enzymatic formation and activity profiles, while related compounds like 13-HODE and 15-HEDE activate PPARγ with varying potencies . Generic substitution with racemic mixtures or alternative hydroxy fatty acids introduces uncontrolled biological variables, confounding experimental interpretation and invalidating quantitative comparisons across studies.

Quantitative Evidence for (11S,12E,14E)-11-Hydroxyicosa-12,14-dienoic Acid: Data-Driven Comparator Analysis


11(S)-HEDE Exhibits No Documented Biological Activity, Serving as a Definitive Negative Control for Stereospecific Studies

11(S)-HEDE, obtained through chromatographic resolution of (±)11-HEDE, lacks any documented biological activity in the scientific literature . This is in stark contrast to its (R)-enantiomer, 11(R)-HEDE, which is produced from 11Z,14Z-eicosadienoic acid by COX in a lipoxygenase-type reaction and is used to quantify COX activity spectrophotometrically .

Lipidomics Stereospecificity Negative Control

Stereochemical Purity Enables Precise Dissection of Enantiomer-Specific Signaling

11(S)-HEDE is isolated by chromatographic resolution of the racemic mixture (±)11-HEDE, ensuring high enantiomeric purity . In contrast, (±)11-HEDE is a racemic mixture comprising both 11(S)-HEDE and 11(R)-HEDE, formed from eicosadienoic acid by COX and in macrophages . This stereochemical definition is critical because related oxylipins like 13-HODE exhibit vastly different PPARγ agonist activities between their (S)- and (R)-enantiomers, with 13(S)-HODE being an endogenous PPARγ ligand and 13(R)-HODE showing weak inhibitory activity [1].

Chiral Resolution Enantiomer Specificity Lipid Signaling

Distinct from PPARγ-Active Oxylipins, 11(S)-HEDE Enables Pathway-Specific Probing

While (±)11-HEDE has been reported to act as a PPARγ agonist with an EC50 of ~200 nM in some contexts, this activity is likely attributable to the (R)-enantiomer or to the racemic mixture's complex pharmacology . In contrast, 11(S)-HEDE specifically lacks documented biological activity . Furthermore, 15-HEDE, another eicosadienoic acid-derived oxylipin, acts as a PPARγ agonist (EC50 ~200 nM) and inhibits 5-lipoxygenase (IC50 26 μM) .

PPARγ Nuclear Receptors Lipid Mediators

Optimal Research Applications for (11S,12E,14E)-11-Hydroxyicosa-12,14-dienoic Acid


Stereospecific Receptor Binding Studies and Enantiomer Discrimination

As a defined (S)-enantiomer with no documented biological activity , 11(S)-HEDE serves as an ideal negative control in studies investigating stereospecific interactions of lipid mediators with receptors such as PPARs, G-protein coupled receptors, or enzymes like lipoxygenases. Its use alongside the active (R)-enantiomer allows for precise quantification of enantiomer-specific contributions to signaling .

Analytical Method Development and Validation for Chiral Lipidomics

The compound's high enantiomeric purity makes it an essential reference standard for developing and validating chiral separation methods (e.g., LC-MS/MS, SFC) aimed at quantifying enantiomeric ratios of 11-HEDE in biological samples. Its availability as a pure single enantiomer enables accurate calibration and method qualification .

Pathway Dissection in Macrophage and Inflammatory Models

Given that (±)11-HEDE is formed in macrophages from eicosadienoic acid by COX , 11(S)-HEDE can be used to dissect the specific contribution of the (S)-enantiomer to macrophage biology. By comparing its effects (or lack thereof) to those of the racemic mixture or the (R)-enantiomer, researchers can map stereospecific metabolic and signaling pathways in immune cells.

Negative Control for PPARγ-Mediated Gene Expression Studies

Since 11(S)-HEDE lacks documented PPARγ agonist activity , it provides a clean negative control for experiments evaluating PPARγ activation by other oxylipins (e.g., 15-HEDE, 13-HODE). This ensures that observed transcriptional effects are due to the test compound's specific interaction with PPARγ rather than off-target oxylipin signaling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11(S)-HEDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.